molecular formula C7H9NO2 B12838117 5-(Hydroxymethyl)-4-methylpyridin-2-ol

5-(Hydroxymethyl)-4-methylpyridin-2-ol

Cat. No.: B12838117
M. Wt: 139.15 g/mol
InChI Key: HTQONTJLTQBKGU-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-methylpyridin-2-ol is an organic compound with a pyridine ring substituted with hydroxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 4-methylpyridine.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxymethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4-methylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 5-(Formyl)-4-methylpyridin-2-ol or 5-(Carboxy)-4-methylpyridin-2-ol.

    Reduction: Formation of 5-(Hydroxymethyl)-4-methylpyridin-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(Hydroxymethyl)-4-methylpyridin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.

    4-Methylpyridine: The parent compound without the hydroxymethyl substitution.

    5-(Formyl)-4-methylpyridin-2-ol: An oxidized derivative of 5-(Hydroxymethyl)-4-methylpyridin-2-ol.

Uniqueness

This compound is unique due to the presence of both hydroxymethyl and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-(hydroxymethyl)-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-5-2-7(10)8-3-6(5)4-9/h2-3,9H,4H2,1H3,(H,8,10)

InChI Key

HTQONTJLTQBKGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1CO

Origin of Product

United States

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